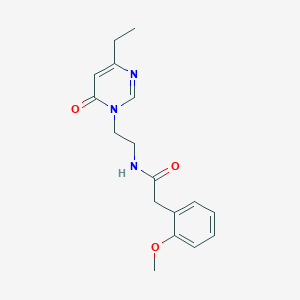

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-14-11-17(22)20(12-19-14)9-8-18-16(21)10-13-6-4-5-7-15(13)23-2/h4-7,11-12H,3,8-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGAHEMKOMYFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNC(=O)CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to produce a biological response.

Signal Transduction: Affecting cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives with Varied Substituents

Compound 5.12 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide

- Structure: Features a 4-methyl-pyrimidinone core connected via a thioether (–SCH2–) to an N-benzyl-acetamide.

- Synthesis : Synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide (66% yield) .

- Physical Properties : Melting point (mp) 196–198°C; NMR data confirm the thioether and benzyl groups .

- Comparison : The methyl substituent (vs. ethyl in the target compound) reduces lipophilicity. The thioether linkage may confer metabolic instability compared to the target’s ethyl chain.

Compound 5.6 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

- Structure: Includes a dichlorophenyl group on the acetamide and a 4-methyl-pyrimidinone core.

- Synthesis : Higher yield (80%) due to optimized alkylation conditions .

- Physical Properties : mp 230–232°C; elemental analysis matches calculated values (C: 45.29% vs. 45.36% theor.) .

- Comparison: Dichlorophenyl substituents increase molecular weight and may enhance halogen bonding but reduce solubility. The methyl-pyrimidinone core shares similarities with the target’s ethyl variant but lacks the ethyl chain’s lipophilicity.

Benzothiazole-Based Acetamides

Compound 8 (EP3 348 550A1) : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

Pyridazinone Analogs

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Structure: Pyridazinone ring (6-oxo) with dual 4-methoxyphenyl groups.

- Comparison: The pyridazinone core is a regioisomer of pyrimidinone, altering electronic distribution. Dual methoxy groups enhance solubility but may reduce binding specificity compared to the target’s ethyl and single methoxy substituents .

Trends :

- Pyrimidinone Derivatives: Higher yields (66–80%) suggest efficient alkylation protocols . Thioether-linked analogs may prioritize cost-effective synthesis over metabolic stability.

- Benzothiazoles : Lower yields (54%) reflect challenges in microwave-assisted coupling, though this method accelerates reaction times .

Biological Activity

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a pyrimidine ring and a methoxyphenyl group. The molecular formula is , and it has a molecular weight of approximately 262.32 g/mol. The presence of functional groups such as the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Pharmacological Properties

Research indicates that compounds containing pyrimidine derivatives often exhibit significant biological activities, including:

- Antitumor Activity : Pyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or asthma.

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of certain pyrimidine derivatives against various bacterial strains.

The mechanism of action for this compound likely involves interaction with specific biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, impacting various biochemical pathways.

Case Studies

- Antitumor Activity : A study investigating the effects of similar pyrimidine derivatives on cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways (PubMed ID: 28414242).

- Anti-inflammatory Effects : In a model of induced inflammation, administration of related compounds showed a marked reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases (ResearchGate publication).

- Antimicrobial Studies : Laboratory tests indicated that pyrimidine-based compounds exhibited bactericidal effects against Gram-positive bacteria, highlighting their potential as new antimicrobial agents (BenchChem).

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.